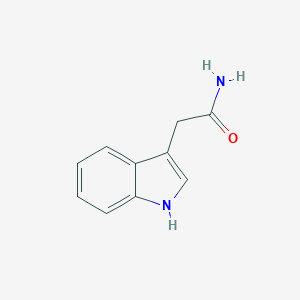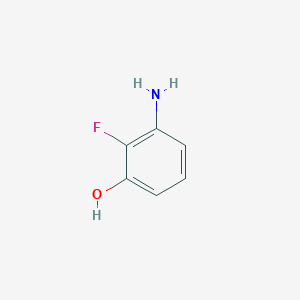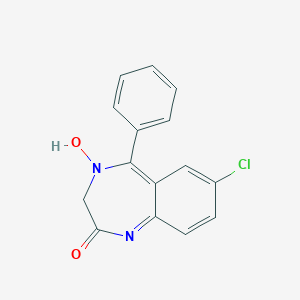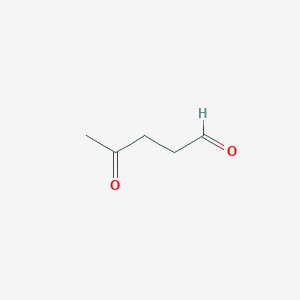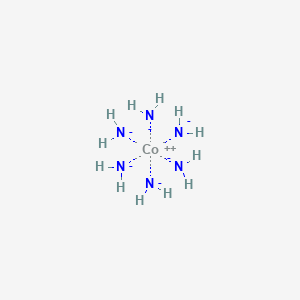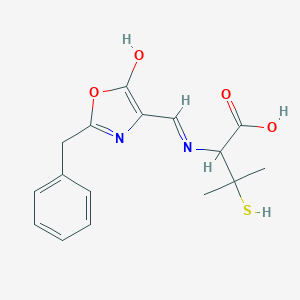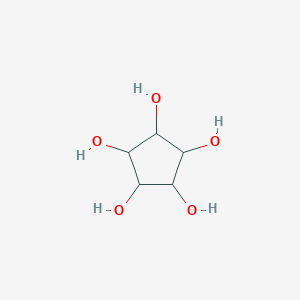
1,2,3,4,5-Cyclopentanepentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Cyclopentanepentol, also known as C5-PP, is a cyclic polyol that has gained significant interest in the scientific community due to its unique chemical structure and potential applications. C5-PP is a white crystalline solid that is soluble in water and methanol.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Cyclopentanepentol is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines. 1,2,3,4,5-Cyclopentanepentol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
1,2,3,4,5-Cyclopentanepentol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,2,3,4,5-Cyclopentanepentol can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In vivo studies have shown that 1,2,3,4,5-Cyclopentanepentol can reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases. 1,2,3,4,5-Cyclopentanepentol has also been shown to enhance the growth of plants and improve crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4,5-Cyclopentanepentol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1,2,3,4,5-Cyclopentanepentol can be expensive to synthesize and may require specialized equipment and expertise. In addition, 1,2,3,4,5-Cyclopentanepentol may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
For research on 1,2,3,4,5-Cyclopentanepentol include the development of novel materials, investigation of potential therapeutic applications, and further studies to understand its mechanism of action.
Méthodes De Synthèse
1,2,3,4,5-Cyclopentanepentol can be synthesized through a multistep process starting from D-ribose. The synthesis method involves the protection of the hydroxyl groups, followed by the formation of a cyclic intermediate, and then deprotection of the hydroxyl groups to yield 1,2,3,4,5-Cyclopentanepentol. The yield of 1,2,3,4,5-Cyclopentanepentol can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
1,2,3,4,5-Cyclopentanepentol has been studied for its potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, 1,2,3,4,5-Cyclopentanepentol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's. In agriculture, 1,2,3,4,5-Cyclopentanepentol has been shown to enhance plant growth and improve crop yield. In materials science, 1,2,3,4,5-Cyclopentanepentol has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
18939-02-1 |
|---|---|
Nom du produit |
1,2,3,4,5-Cyclopentanepentol |
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
cyclopentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H10O5/c6-1-2(7)4(9)5(10)3(1)8/h1-10H |
Clé InChI |
XNAUSUVBDKISHM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C1O)O)O)O)O |
SMILES canonique |
C1(C(C(C(C1O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
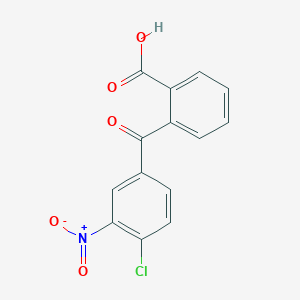
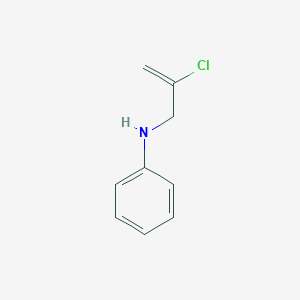
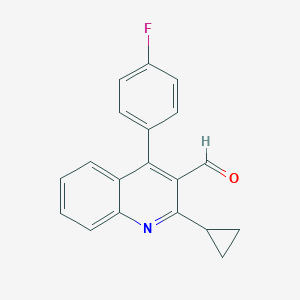
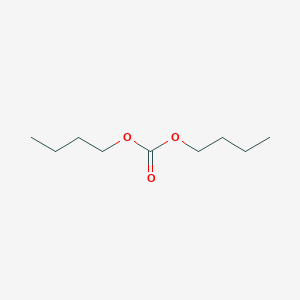
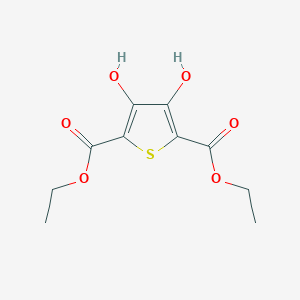
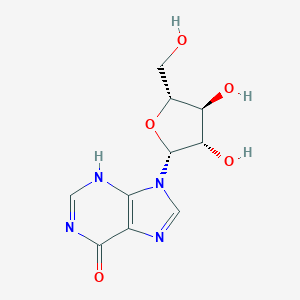
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)
